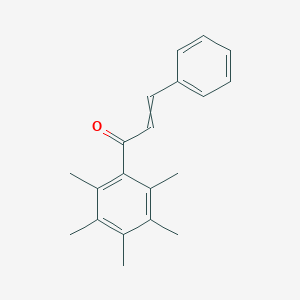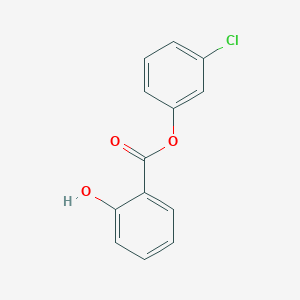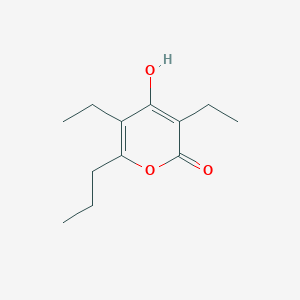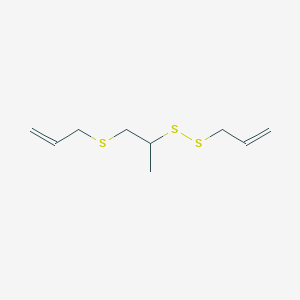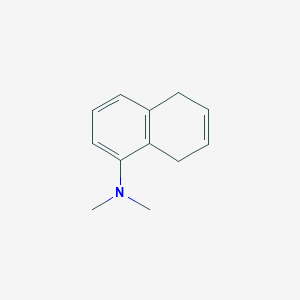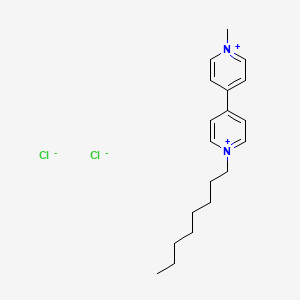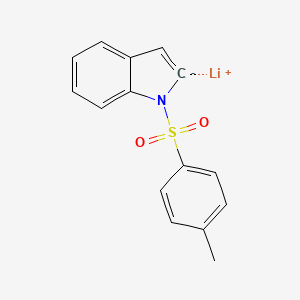
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide typically involves the reaction of 1-(4-methylphenyl)sulfonyl-2H-indole with a lithium reagent. One common method is the use of lithium diisopropylamide (LDA) as a base to deprotonate the indole, followed by the addition of a lithium salt to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, leading to anti-inflammatory effects. The compound may also interact with bacterial cell membranes, disrupting their integrity and exerting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-methylphenyl)sulfonyl-2H-indole
- 1-(4-methylphenyl)sulfonyl-2H-indol-3-ide
- 1-(4-methylphenyl)sulfonyl-2H-indol-2-one
Uniqueness
Lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit enhanced stability and solubility, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
122284-58-6 |
|---|---|
Molekularformel |
C15H12LiNO2S |
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
lithium;1-(4-methylphenyl)sulfonyl-2H-indol-2-ide |
InChI |
InChI=1S/C15H12NO2S.Li/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16;/h2-10H,1H3;/q-1;+1 |
InChI-Schlüssel |
LOJROZLRPPNZGF-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)N2[C-]=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
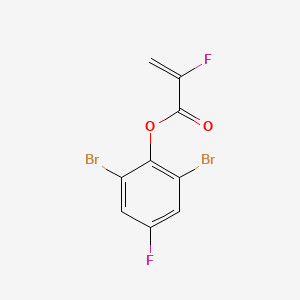
![1-(Pentachloroethoxy)dibenzo[b,d]furan](/img/structure/B14294469.png)
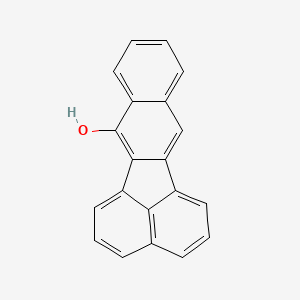
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
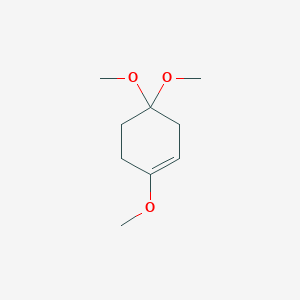
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
